molecular formula C21H32O5 B12288007 1-(11,18-Dihydroxy-14-methyl-17-oxapentacyclo[14.2.1.01,5.06,15.09,14]nonadecan-2-yl)-2-hydroxyethanone

1-(11,18-Dihydroxy-14-methyl-17-oxapentacyclo[14.2.1.01,5.06,15.09,14]nonadecan-2-yl)-2-hydroxyethanone

Cat. No.: B12288007
M. Wt: 364.5 g/mol
InChI Key: JDEYOKPHRJVBQO-UHFFFAOYSA-N
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Description

1-(11,18-Dihydroxy-14-methyl-17-oxapentacyclo[142101,506,1509,14]nonadecan-2-yl)-2-hydroxyethanone is a complex organic compound characterized by its unique pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(11,18-Dihydroxy-14-methyl-17-oxapentacyclo[14.2.1.01,5.06,15.09,14]nonadecan-2-yl)-2-hydroxyethanone typically involves multi-step organic reactions. The process begins with the formation of the pentacyclic core, followed by the introduction of hydroxyl and ketone groups through selective oxidation and reduction reactions. Common reagents used in these steps include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation and advanced purification methods like chromatography are often employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(11,18-Dihydroxy-14-methyl-17-oxapentacyclo[14.2.1.01,5.06,15.09,14]nonadecan-2-yl)-2-hydroxyethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The ketone group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products: The major products formed from these reactions include various oxidized or reduced derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(11,18-Dihydroxy-14-methyl-17-oxapentacyclo[14.2.1.01,5.06,15.09,14]nonadecan-2-yl)-2-hydroxyethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(11,18-Dihydroxy-14-methyl-17-oxapentacyclo[14.2.1.01,5.06,15.09,14]nonadecan-2-yl)-2-hydroxyethanone involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and participate in redox reactions. These interactions can modulate various biological processes, contributing to its observed effects.

Comparison with Similar Compounds

  • 1-(11,18-Dihydroxy-14-methyl-17-oxapentacyclo[14.2.1.01,5.06,15.09,14]nonadecan-2-yl)-2-hydroxyethanone
  • 2-Hydroxy-1-[(1R,2S,5S,6S,14S,15S)-11,12,18-trihydroxy-14-methyl-17-oxapentacyclo[14.2.1.01,5.06,15.09,14]nonadecan-2-yl]ethanone

Uniqueness: The unique pentacyclic structure and the presence of multiple functional groups make 1-(11,18-Dihydroxy-14-methyl-17-oxapentacyclo[142101,506,1509,14]nonadecan-2-yl)-2-hydroxyethanone distinct from other similar compounds

Properties

IUPAC Name

1-(11,18-dihydroxy-14-methyl-17-oxapentacyclo[14.2.1.01,5.06,15.09,14]nonadecan-2-yl)-2-hydroxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O5/c1-20-7-6-12(23)8-11(20)2-3-13-14-4-5-15(16(24)10-22)21(14)9-17(18(13)20)26-19(21)25/h11-15,17-19,22-23,25H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEYOKPHRJVBQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2C4CC5(C3CCC5C(=O)CO)C(O4)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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